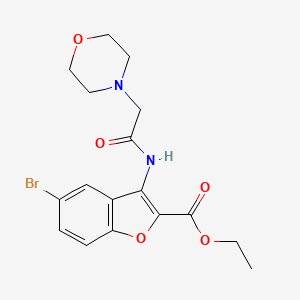
Benzofuran-2-carboxylic acid, 5-bromo-3-(2-morpholin-4-yl-acetylamino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a morpholine ring, and an acetamido group attached to the benzofuran core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate typically involves multiple steps:
Acetamidation: The acetamido group is introduced by reacting the brominated benzofuran with acetic anhydride or acetyl chloride in the presence of a base.
Morpholine Addition: The morpholine ring is incorporated through a nucleophilic substitution reaction, where morpholine reacts with an appropriate intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, resulting in debromination or reduction to alcohols.
Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Debrominated compounds or alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new chemical entities.
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Used in the development of new pharmaceuticals and therapeutic agents.
Industry:
- Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Ethyl 5-bromo-3-[2-(piperidin-4-yl)acetamido]-1-benzofuran-2-carboxylate: Similar structure with a piperidine ring instead of morpholine.
Ethyl 5-chloro-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
Uniqueness:
- The presence of the morpholine ring and bromine atom in ethyl 5-bromo-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate imparts unique chemical and biological properties compared to its analogs.
- The specific arrangement of functional groups contributes to its distinct reactivity and potential applications in various fields.
Properties
Molecular Formula |
C17H19BrN2O5 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
ethyl 5-bromo-3-[(2-morpholin-4-ylacetyl)amino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H19BrN2O5/c1-2-24-17(22)16-15(12-9-11(18)3-4-13(12)25-16)19-14(21)10-20-5-7-23-8-6-20/h3-4,9H,2,5-8,10H2,1H3,(H,19,21) |
InChI Key |
OVBPPJFSLYZTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















